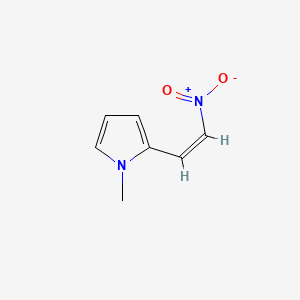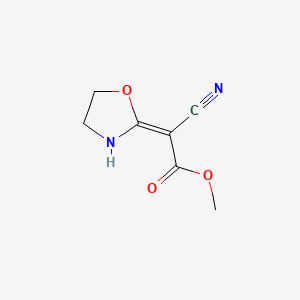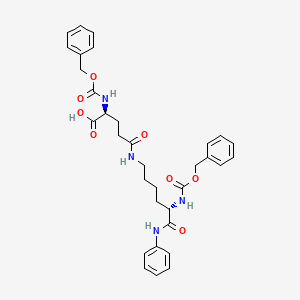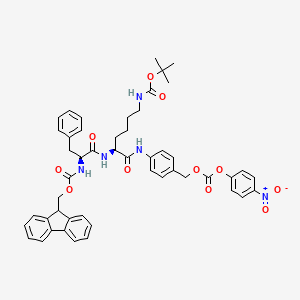![molecular formula C28H35Cl2N3O3 B8081527 (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B8081527.png)
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
概要
説明
RTI-13951-33 塩酸塩は、Gタンパク質共役受容体GPR88の強力で選択的な脳透過性アゴニストです。 この化合物は、動物モデルにおけるアルコール強化および摂取行動を著しく抑制する可能性を示しています 。 GPR88は主に脳に発現する孤児受容体であり、RTI-13951-33 塩酸塩は、依存症を含む神経精神疾患に対する治療標的としてのGPR88を評価するための有望なリード化合物と考えられています .
準備方法
RTI-13951-33 塩酸塩の合成には、薬物動態特性を改善するためのアナログの設計と合成など、いくつかのステップが含まれます。 合成経路には通常、中間体の調製が続き、特定の反応条件で最終生成物が得られます 。 工業生産方法では、収率と純度を高めながら、コスト効率とスケーラビリティを確保するために、これらの合成経路を最適化する場合があります .
化学反応の分析
RTI-13951-33 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用して、水素の付加または酸素の除去を伴います。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、特定の温度と圧力の条件が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究アプリケーション
RTI-13951-33 塩酸塩は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: GPR88の機能とそのさまざまな化学経路における役割を研究するためのツールとして使用されます。
生物学: 特に脳におけるGPR88の生物学的機能を理解するのに役立ちます。
科学的研究の応用
RTI-13951-33 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of GPR88 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of GPR88, particularly in the brain.
作用機序
RTI-13951-33 塩酸塩は、GPR88受容体のアゴニストとして作用することで効果を発揮します。この相互作用は、cAMPシグナル伝達経路を含む特定の分子経路の活性化につながります。 この化合物の脳透過性により、脳内のGPR88を効果的に標的とすることができ、動物モデルにおけるアルコール強化および摂取行動を抑制します 。 このメカニズムに関与する分子標的および経路には、神経伝達物質の放出と受容体の活性の調節が含まれます .
類似化合物の比較
RTI-13951-33 塩酸塩は、RTI-122などの他のGPR88アゴニストと比較できます。 RTI-122は、RTI-13951-33 塩酸塩と比較して、代謝安定性と脳透過性が向上していることが示されています 。 両方の化合物は同様の生物学的活性を示しますが、RTI-122は動物モデルにおける大食い様アルコール飲酒行動を抑制する上でより効果的です 。 他の類似した化合物には、薬物動態特性を最適化し、治療の可能性を高めるために開発されたさまざまなアナログが含まれます .
類似化合物との比較
RTI-13951-33 hydrochloride can be compared with other GPR88 agonists, such as RTI-122. RTI-122 has shown improved metabolic stability and brain permeability compared to RTI-13951-33 hydrochloride . Both compounds exhibit similar biological activities, but RTI-122 is more effective in attenuating binge-like alcohol drinking behavior in animal models . Other similar compounds include various analogues developed to optimize pharmacokinetic properties and enhance therapeutic potential .
特性
IUPAC Name |
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUXFGDNARDKIP-DBJQVROASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea](/img/structure/B8081448.png)
![(5Z)-5-[1-(2-phenylethylamino)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081453.png)

![Methyl 2-(formylamino)-3-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]acrylate](/img/structure/B8081468.png)


![Methyl 2-cyano-3-[(2-ethoxy-2-oxoethyl)amino]-3-(methylsulfanyl)acrylate](/img/structure/B8081480.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8081508.png)

![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8081535.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-6-one](/img/structure/B8081541.png)
![N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide;tetrahydrochloride](/img/structure/B8081543.png)
![(3Z)-N-ethyl-N-methyl-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indole-6-carboxamide](/img/structure/B8081551.png)
